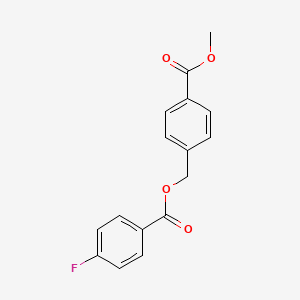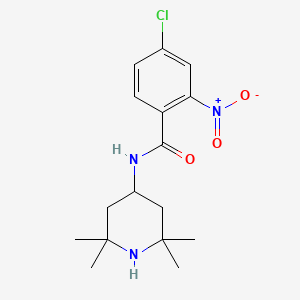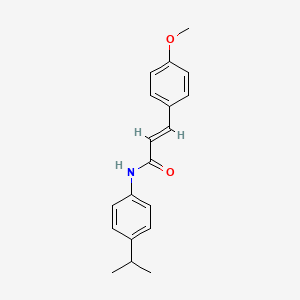
N-(4-isopropylphenyl)-3-(4-methoxyphenyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-isopropylphenyl)-3-(4-methoxyphenyl)acrylamide, also known as IPA-3, is a small molecule inhibitor that has gained significant attention in the field of cancer research. IPA-3 is a potent inhibitor of the Rho GTPase family member, RhoGTPase Cdc42. This molecule has been shown to have significant effects on cancer cell migration, invasion, and metastasis, making it a promising target for cancer therapy.
Wirkmechanismus
N-(4-isopropylphenyl)-3-(4-methoxyphenyl)acrylamide works by inhibiting the activity of the RhoGTPase Cdc42. This molecule is involved in the regulation of the actin cytoskeleton, which is responsible for cell migration and invasion. By inhibiting the activity of Cdc42, this compound prevents the formation of actin filaments, which are necessary for cell movement.
Biochemical and Physiological Effects:
This compound has been shown to have significant effects on cancer cell migration, invasion, and metastasis. This molecule has also been shown to have effects on cancer cell proliferation and apoptosis. In addition, this compound has been shown to have effects on the actin cytoskeleton, which is important for cell movement.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(4-isopropylphenyl)-3-(4-methoxyphenyl)acrylamide in lab experiments is that it is a potent inhibitor of the RhoGTPase Cdc42. This makes it a valuable tool for studying the role of Cdc42 in cell migration and invasion. One limitation of using this compound is that it is a small molecule inhibitor, which may limit its effectiveness in vivo.
Zukünftige Richtungen
There are several future directions for research on N-(4-isopropylphenyl)-3-(4-methoxyphenyl)acrylamide. One direction is to investigate the potential of this compound as a cancer therapy. Another direction is to study the effects of this compound on other RhoGTPases and their downstream signaling pathways. Additionally, future research could focus on developing more potent and selective inhibitors of Cdc42.
Synthesemethoden
N-(4-isopropylphenyl)-3-(4-methoxyphenyl)acrylamide can be synthesized using a simple three-step process. The first step involves the reaction of 4-isopropylphenylboronic acid with 4-methoxyphenylacetyl chloride in the presence of a palladium catalyst to form the intermediate compound. The second step involves the reaction of the intermediate compound with acryloyl chloride to form the final product, this compound. The final step involves purification of the product using column chromatography.
Wissenschaftliche Forschungsanwendungen
N-(4-isopropylphenyl)-3-(4-methoxyphenyl)acrylamide has been extensively studied for its potential in cancer therapy. It has been shown to inhibit the migration and invasion of cancer cells by targeting the RhoGTPase Cdc42. This molecule has also been shown to have significant effects on cancer cell proliferation and apoptosis.
Eigenschaften
IUPAC Name |
(E)-3-(4-methoxyphenyl)-N-(4-propan-2-ylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2/c1-14(2)16-7-9-17(10-8-16)20-19(21)13-6-15-4-11-18(22-3)12-5-15/h4-14H,1-3H3,(H,20,21)/b13-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEZVPLBDELXMLI-AWNIVKPZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C=CC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)/C=C/C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[5-methyl-1-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-1H-1,2,3-triazol-4-yl]ethanone](/img/structure/B5694763.png)

![N,N-dimethyl-N'-[2-(1-piperidinyl)ethyl]sulfamide](/img/structure/B5694772.png)
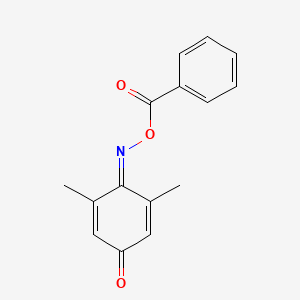
![3-[1-allyl-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5694780.png)
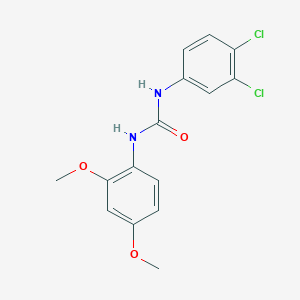
![2-({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]thio}methyl)pyridine](/img/structure/B5694804.png)
![N-[(dibutylamino)methylene]benzenesulfonamide](/img/structure/B5694813.png)
![2-({4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}carbonyl)-1H-indole](/img/structure/B5694817.png)
![N-[3-({[(3-acetylphenyl)amino]carbonothioyl}amino)phenyl]acetamide](/img/structure/B5694824.png)
![4-isobutoxy-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5694825.png)
![N-(4-fluorophenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5694832.png)
